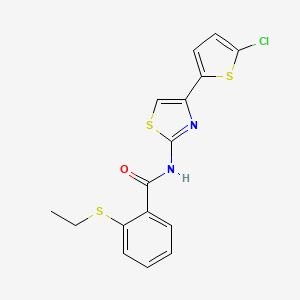

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS3/c1-2-21-12-6-4-3-5-10(12)15(20)19-16-18-11(9-22-16)13-7-8-14(17)23-13/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHSQZPCJDEARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

Introduction of Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Coupling with Benzamide: The final step involves the coupling of the synthesized thiazole derivative with 2-(ethylthio)benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Nucleophiles like amines, thiols; electrophiles like alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and physicochemical properties of the target compound and its analogs from the evidence:

Key Observations:

Substituent Effects on Physicochemical Properties: The ethylthio group in the target compound likely enhances lipophilicity compared to polar groups like morpholinomethyl (4d, 4e) but remains less bulky than long alkyl chains (e.g., dodecyl in 5p) .

Synthesis Efficiency:

- Yields for thiazole-benzamide analogs vary widely (e.g., 34% for compound 30 in vs. 90% for Compound 9 in ), suggesting that substituent complexity (e.g., triazole rings in ) impacts reaction efficiency .

Spectral Confirmation:

Challenges and Opportunities

- Bioavailability: Bulky substituents (e.g., dodecyl in 5p) may hinder solubility, whereas the ethylthio group in the target compound could offer a favorable compromise between permeability and aqueous stability .

- Synthetic Complexity: Introducing chlorothiophene (as in the target) may require specialized reagents or catalysts compared to simpler aryl substitutions (e.g., 3l in ) .

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure

The compound can be described by the following molecular formula:

- Molecular Formula : C12H12ClN3OS2

- Molecular Weight : 299.82 g/mol

1. Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the chlorothiophenyl group in this compound may enhance its activity against various pathogens. Studies have shown that compounds with similar structures demonstrate potent antibacterial and antifungal activities, suggesting that this compound could also possess similar effects.

2. Anti-inflammatory Properties

Thiazole derivatives have been noted for their anti-inflammatory effects. A study on related thiazole compounds showed inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The evaluation of this compound for 5-LOX inhibition could reveal its potential as an anti-inflammatory agent.

3. Acetylcholinesterase Inhibition

Compounds containing thiazole and benzamide moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer's. The structural similarity to known AChE inhibitors suggests that this compound may also exhibit inhibitory activity, which could be beneficial in treating cognitive decline associated with such conditions.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Efficacy : In vitro studies demonstrated that thiazole derivatives showed a minimum inhibitory concentration (MIC) against various bacterial strains, supporting the hypothesis that this compound may have similar properties.

- Inflammatory Pathway Modulation : The inhibition of 5-lipoxygenase was quantified using spectrophotometric methods, revealing that certain thiazole derivatives can significantly reduce leukotriene synthesis, implicating their role in inflammatory diseases.

- Neuroprotective Potential : Molecular docking studies suggested favorable binding interactions between the compound and the active site of acetylcholinesterase, indicating that it may serve as a lead compound for further development in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.